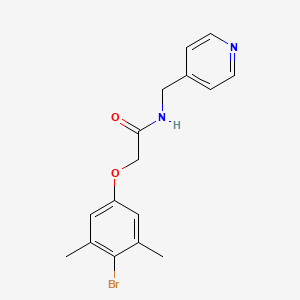![molecular formula C15H17ClN4S B5805943 4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)
4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a chemical compound with potential use in scientific research. It is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In
Scientific Research Applications
4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of 4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol in lab experiments is its broad range of biological activities. It has been found to have antimicrobial, antifungal, anticancer, and neuroprotective activities, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to synthesize and investigate its metal complexes for potential applications in catalysis and materials science. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its biological activities. Finally, its potential use as a therapeutic agent for other diseases could be explored.
In conclusion, 4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound with potential applications in scientific research. Its broad range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective activities, make it a versatile compound for research. Its mechanism of action is not fully understood, which presents a challenge for interpretation of experimental results. However, future research directions could include investigation of its potential use in combination therapy, synthesis and investigation of its metal complexes, elucidation of its mechanism of action, and exploration of its potential use in other diseases.
Synthesis Methods
The synthesis of 4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chlorobenzaldehyde with cyclohexylamine and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification. The synthesis method is well-established and has been reported in the literature.
properties
IUPAC Name |
4-[(2-chlorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZQDSFJWFOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)

![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)


![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)